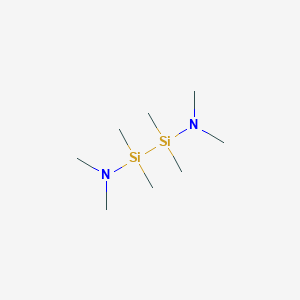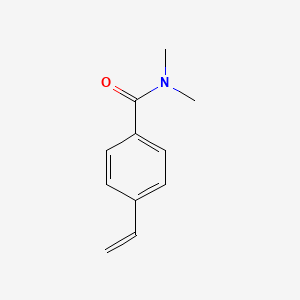
1-(2-Methylpropyl)-1h-pyrazol-5-ol
Vue d'ensemble
Description
1-(2-Methylpropyl)-1H-pyrazol-5-ol, also known as MPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPP is a pyrazole derivative that has been studied for its anti-inflammatory, analgesic, and antioxidant properties.
Applications De Recherche Scientifique
Synthesis and Characterization
Regiocontrolled Methylation : Nemytova et al. (2018) developed methods for regiocontrolled N-, O-, and C-methylation of 1-phenyl-3-polyfluoroalkyl-1H-pyrazol-5-ols. This chemoselective N-methylation is an efficient method for synthesizing polyfluorinated antipyrine analogs, which have significant analgesic activity, especially those containing trifluoromethyl (Nemytova et al., 2018).
Synthesis and Molecular Structure Analysis : Kamani et al. (2019) synthesized novel tolylthiopyrazol bearing methyl groups, characterized by spectroscopic techniques and X-ray diffraction studies. The compound 1-(2-chlorophenyl)-3-methyl-4-(p-tolylthio)-1H-pyrazol-5-ol exhibited crystallization in monoclinic crystal class (Kamani et al., 2019).
Biological and Medicinal Applications
Biological Activity and Metal Ion Chelation : Sadeghpour and Olyaei (2021) reported that compounds containing the 2,4-dihydro-3H-pyrazol-3-one structural motif, including 1H-pyrazol-5-ols, exhibit a range of biological activities. They are used as chelating and extracting reagents for different metal ions (Sadeghpour & Olyaei, 2021).
Antibacterial Activity : Bhavanarushi et al. (2013) synthesized 4,4′-(aryl or alkyl methylene)-bis(1H-pyrazol-5-ols) and evaluated their in vitro antibacterial activity against various bacteria. Compounds with a trifluromethyl group showed excellent antibacterial activity (Bhavanarushi et al., 2013).
Chemical Properties and Reactions
- Pyrolytic Rearrangement : Brown et al. (1994) investigated the flash vacuum pyrolysis of 1-(alkyn-2′-oyl)-3-methylpyrazoles, leading to the formation of pyrazolo[1,5-a]pyridin-5-ols, which often yield high. This process involves N1 → N2 migration of the N-alkynoyl group (Brown et al., 1994).
Synthesis Methods
- Green Synthesis Methods : Al-Matar et al. (2010) developed a green, solvent-free synthesis method for Pyrano[2,3-c]pyrazoles and Pyrazolo[1,5-a]Pyrimidines, confirming the products' existence in the 2H form through NOE difference experiments (Al-Matar et al., 2010).
Propriétés
IUPAC Name |
2-(2-methylpropyl)-1H-pyrazol-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c1-6(2)5-9-7(10)3-4-8-9/h3-4,6,8H,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGKIKUDDNPNOPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C=CN1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methylpropyl)-1h-pyrazol-5-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




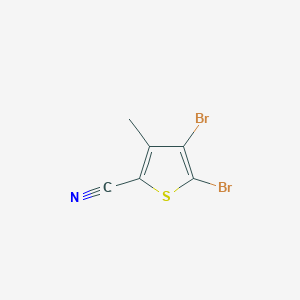
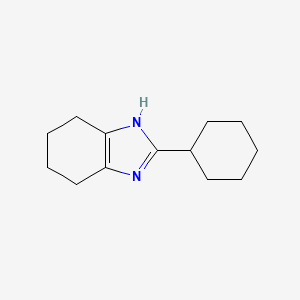
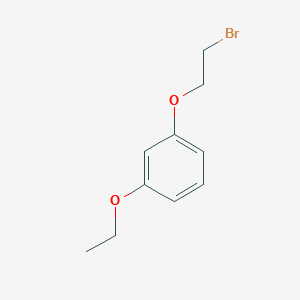
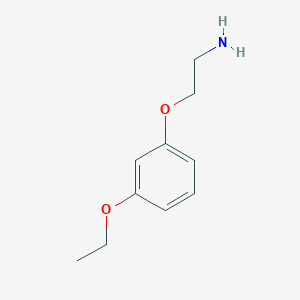
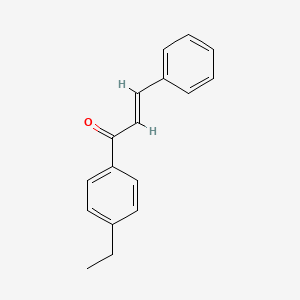

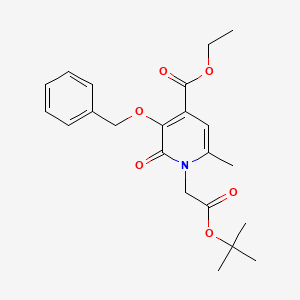

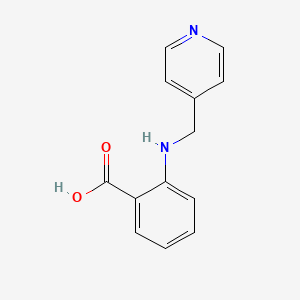
![Methyl 2-[(pyridin-4-ylmethyl)amino]benzoate](/img/structure/B3120657.png)
